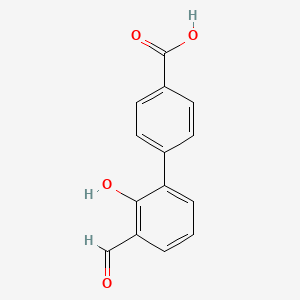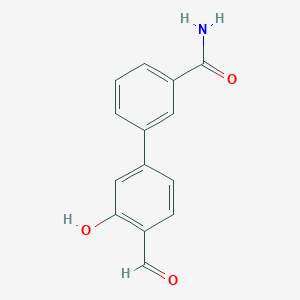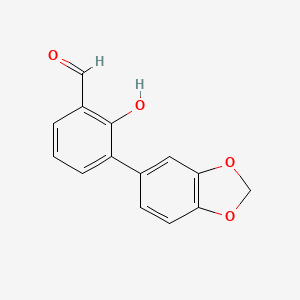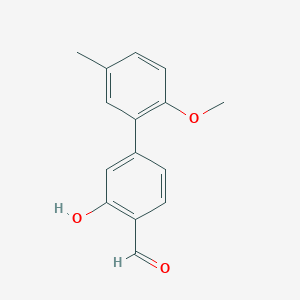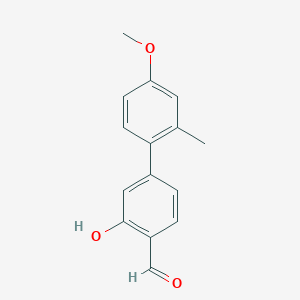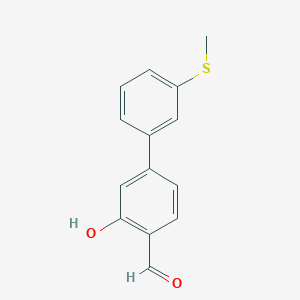
2-Formyl-5-(4-methoxy-3-methylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-5-(4-methoxy-3-methylphenyl)phenol, 95% (2-F5-MMPP) is an organic compound that is used in a variety of scientific research applications. It is a white solid with a molecular weight of 211.25 g/mol and a melting point of 64-66 °C. It is soluble in water, ethanol, and acetone, and is insoluble in diethyl ether. 2-F5-MMPP has been studied for its potential therapeutic uses, and has been found to possess a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-Formyl-5-(4-methoxy-3-methylphenyl)phenol, 95% has been studied for its potential therapeutic uses, and has been found to possess a variety of biochemical and physiological effects. It has been studied for its anti-inflammatory and antioxidant properties, and has been found to possess potential anti-cancer activity. It has also been studied for its ability to inhibit the growth of certain bacteria and fungi. In addition, it has been investigated for its potential to modulate the activity of certain enzymes, and has been found to possess anti-diabetic activity.
Mecanismo De Acción
The mechanism of action of 2-Formyl-5-(4-methoxy-3-methylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound may act as an antioxidant by scavenging reactive oxygen species, and as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. It is also believed that the compound may inhibit the growth of certain bacteria and fungi by disrupting their cell membranes, and may modulate the activity of certain enzymes by binding to their active sites.
Biochemical and Physiological Effects
2-Formyl-5-(4-methoxy-3-methylphenyl)phenol, 95% has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to possess anti-bacterial and anti-fungal activity, and to modulate the activity of certain enzymes. In addition, it has been found to possess anti-diabetic activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Formyl-5-(4-methoxy-3-methylphenyl)phenol, 95% is a relatively stable compound, with a melting point of 64-66 °C and a relatively low volatility. It is also soluble in water, ethanol, and acetone, making it easy to work with in the laboratory. However, it is insoluble in diethyl ether, making it difficult to purify by recrystallization. In addition, the compound is not very soluble in organic solvents, making it difficult to dissolve in organic solvents.
Direcciones Futuras
The potential therapeutic uses of 2-Formyl-5-(4-methoxy-3-methylphenyl)phenol, 95% are still being investigated. Future studies should focus on the compound’s ability to modulate the activity of certain enzymes, its potential anti-diabetic activity, and its potential to inhibit the growth of certain bacteria and fungi. In addition, further research should be conducted to identify the mechanism of action of the compound and to assess its potential toxicity. Finally, further studies should be conducted to identify potential drug delivery systems for the compound, as well as potential drug-drug interactions.
Métodos De Síntesis
2-Formyl-5-(4-methoxy-3-methylphenyl)phenol, 95% can be synthesized by a variety of methods. One method involves the reaction of 4-methoxy-3-methylphenol with formic acid in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of 80-90 °C for several hours. The reaction product is then purified by recrystallization and isolated as a white solid.
Propiedades
IUPAC Name |
2-hydroxy-4-(4-methoxy-3-methylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-7-11(5-6-15(10)18-2)12-3-4-13(9-16)14(17)8-12/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOYXUYHKAZCPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685162 |
Source


|
| Record name | 3-Hydroxy-4'-methoxy-3'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(4-methoxy-3-methylphenyl)phenol | |
CAS RN |
1261976-41-3 |
Source


|
| Record name | 3-Hydroxy-4'-methoxy-3'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


